nicotinic acid mononucleotide role in Preiss-Handler pathway
nicotinic acid mononucleotide role in Preiss-Handler pathway
An In-depth Technical Guide on the Role of Nicotinic Acid Mononucleotide in the Preiss-Handler Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Preiss-Handler pathway, with a specific focus on the pivotal role of its core intermediate, nicotinic acid mononucleotide (NaMN). The Preiss-Handler pathway is one of the primary routes for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. This document details the enzymatic steps, presents quantitative data, outlines relevant experimental protocols, and provides visual diagrams to facilitate a deeper understanding of this vital metabolic route.
Introduction to the Preiss-Handler Pathway
Discovered by Jack Preiss and Philip Handler in 1958, the Preiss-Handler pathway is a three-step enzymatic process that converts nicotinic acid (NA), also known as niacin or vitamin B3, into NAD+.[1] This pathway is a crucial component of NAD+ homeostasis, complementing the de novo synthesis from tryptophan and the salvage pathway from nicotinamide (NAM).[2][3] The pathway begins with the dietary intake of NA or its production by intestinal microflora.[1] Its activity is particularly significant in specific tissues like the liver, kidney, and small intestine.[1]
The Central Role of Nicotinic Acid Mononucleotide (NaMN)
Nicotinic acid mononucleotide (NaMN) is the first key intermediate synthesized in the Preiss-Handler pathway and represents a critical metabolic node.
Formation of NaMN
The pathway is initiated with the conversion of nicotinic acid (NA) to NaMN. This reaction is catalyzed by the enzyme Nicotinate (B505614) Phosphoribosyltransferase (NAPRT) .[1][4][5] The reaction consumes a molecule of 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[1][6] The availability of NA appears to be a primary driver for this enzymatic step and the overall flux through the pathway.[1]
NaMN as a Metabolic Hub
NaMN is a point of convergence for the Preiss-Handler pathway and the de novo synthesis pathway. In the de novo pathway, the amino acid tryptophan is catabolized through a series of steps to produce quinolinic acid, which is then converted by quinolinate phosphoribosyltransferase (QPRT) into NaMN.[7][8] Therefore, NaMN serves as a common intermediate for both pathways, channeling different precursor molecules towards the synthesis of NAD+.[1][9]
Conversion to Nicotinic Acid Adenine Dinucleotide (NaAD)
Following its synthesis, NaMN is adenylated to form nicotinic acid adenine dinucleotide (NaAD). This transformation is carried out by a family of enzymes known as Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) .[1][10] This step requires ATP as a substrate.[1] The NMNAT enzymes are notable for their dual substrate specificity, as they can adenylate both NaMN (in the Preiss-Handler pathway) and nicotinamide mononucleotide (NMN) (in the salvage pathway).[10]
Key Enzymes of the Pathway
The Preiss-Handler pathway is governed by three essential enzymes:
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Nicotinate Phosphoribosyltransferase (NAPRT, EC 2.4.2.11): This enzyme catalyzes the first committed step of the pathway.[4][5] Its activity is highly expressed in the liver, kidney, and intestine.[1] NAPRT is considered a key regulator of the pathway's flux. Due to its critical role, NAPRT has become a focus in cancer research. Some cancer cells lack NAPRT expression, making them reliant on the NAM salvage pathway for NAD+ synthesis.[5][11][12] This dependency creates a therapeutic window for the use of NAMPT inhibitors, which block the salvage pathway, in combination with NA to rescue normal cells but not NAPRT-deficient cancer cells.[12][13]
-
Nicotinamide Mononucleotide Adenylyltransferases (NMNATs, EC 2.7.7.1): These enzymes catalyze the second step, converting NaMN to NaAD.[1] Humans possess three isoforms of NMNAT with distinct subcellular localizations:
-
NAD+ Synthetase (NADS, EC 6.3.5.1): This is the final enzyme in the pathway, responsible for the amidation of NaAD to form the final product, NAD+.[1][9] This reaction is dependent on glutamine and ATP.[1]
Quantitative Data
The following tables summarize key quantitative parameters for the enzymes involved in the Preiss-Handler pathway.
Table 1: Kinetic Parameters of Human Nicotinate Phosphoribosyltransferase (NAPRT)
| Substrate | Km (µM) | Vmax | Activators | Inhibitors | Reference |
| Nicotinic Acid | 1.5 - 10 | - | Inorganic Phosphate, Pyruvate, Dihydroxyacetone phosphate | CoA, Acyl-CoAs, Glyceraldehyde 3-phosphate, Phosphoenolpyruvate, Fructose 1,6-bisphosphate | [15] |
| PRPP | 3.5 - 50 | - | Inorganic Phosphate, Pyruvate, Dihydroxyacetone phosphate | CoA, Acyl-CoAs, Glyceraldehyde 3-phosphate, Phosphoenolpyruvate, Fructose 1,6-bisphosphate | [15] |
| ATP | - | - | Dual stimulation/inhibition effect | - | [15] |
Table 2: Inhibitor Constants (Ki / IC50) for NAPRT Inhibitors
| Inhibitor | Type of Inhibition | Ki (µM) | IC50 (µM) | Cell Line / Conditions | Reference |
| 2-hydroxynicotinic acid | Competitive | - | - | - | [11] |
| Compound 2 | Un-competitive | 89 | - | Purified human NAPRT | [16] |
| Compound 8 | - | - | ~100 | OVCAR-5, HCT116 (in combination with FK866) | [16] |
| Compound 19 | Un-competitive | 295 | - | Purified human NAPRT | [16] |
Experimental Protocols
Accurate measurement of enzyme activity and metabolite levels is crucial for studying the Preiss-Handler pathway.
Protocol for Measuring NAPRT Activity
A common method for determining NAPRT activity is the fluorometric enzyme-coupled assay.[17]
Principle: This is a three-step assay where the product of the NAPRT reaction, NaMN, is converted to NaAD and then to NAD+. The resulting NAD+ is quantified using a highly sensitive fluorometric cycling assay.[17]
Methodology:
-
Reaction Initiation: A reaction mixture is prepared containing cell lysate or purified NAPRT, nicotinic acid, PRPP, and a suitable buffer. The reaction is initiated and incubated at 37°C.
-
Conversion to NAD+: The reaction is stopped, and the NaMN produced is enzymatically converted to NAD+ through the addition of NMNAT and NAD synthetase, along with ATP and glutamine.
-
Fluorometric Detection: The total NAD+ is then quantified. The cycling reaction mixture contains alcohol dehydrogenase, a fluorogenic substrate (e.g., resazurin), and diaphorase. The fluorescence generated is proportional to the amount of NAD+ and can be measured using a fluorometer.
-
Quantification: A standard curve using known concentrations of NaMN is used to determine the amount of product formed and, consequently, the NAPRT activity.[17]
Protocol for Quantification of NAD+ and Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying NAD+ and its intermediates, including NaMN.[18][19]
Principle: This method separates metabolites based on their physicochemical properties using liquid chromatography and then detects and quantifies them based on their mass-to-charge ratio using mass spectrometry.[20]
Methodology:
-
Sample Preparation:
-
Metabolite Extraction: Biological samples (cells, tissues, or biofluids) are rapidly quenched to halt metabolic activity.[19] Metabolites are extracted using a cold organic solvent mixture (e.g., methanol/acetonitrile/water).[19]
-
Protein Precipitation: Proteins are precipitated by centrifugation, and the supernatant containing the metabolites is collected.
-
-
Liquid Chromatography:
-
Separation: The metabolite extract is injected into an LC system. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating polar NAD+ metabolites.[18][19]
-
Mobile Phase: A gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is used to elute the metabolites from the column.[19]
-
-
Mass Spectrometry:
-
Ionization: The eluted metabolites are ionized, typically using electrospray ionization (ESI) in positive ion mode.[19]
-
Detection and Quantification: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each metabolite, providing high specificity and sensitivity for quantification.
-
-
Data Analysis: The concentration of each metabolite is determined by comparing its peak area to that of a stable isotope-labeled internal standard and a standard curve of known concentrations.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Preiss-Handler pathway for NAD+ biosynthesis.
Experimental Workflow Diagram
Caption: Workflow for NAD+ metabolite quantification by LC-MS/MS.
References
- 1. qualialife.com [qualialife.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAPRT Expression Regulation Mechanisms: Novel Functions Predicted by a Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldmanlaboratories.com [goldmanlaboratories.com]
- 7. med.stanford.edu [med.stanford.edu]
- 8. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fig. 9.4, [NAD biosynthetic pathways. Three independent...]. - Introduction to Epigenetics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Roles of Moonlighting Nicotinamide Mononucleotide Adenylyl Transferases in Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Novel NAPRT specific antibody identifies small cell lung cancer and neuronal cancers as promising clinical indications for a NAMPT inhibitor/niacin co-administration strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NAD+ intermediates: The biology and therapeutic potential of NMN and NR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of human nicotinate phosphoribosyltransferase: Kinetic studies, structure prediction and functional analysis by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
